molecular formula C7H4BrNO B1289315 6-Bromofuro[3,2-b]pyridine CAS No. 934330-61-7

6-Bromofuro[3,2-b]pyridine

Cat. No.: B1289315
CAS No.: 934330-61-7
M. Wt: 198.02 g/mol
InChI Key: JGFXSVJDCAIQJE-UHFFFAOYSA-N
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Description

6-Bromofuro[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a bromine atom attached to the 6-position of the furan ring

Scientific Research Applications

6-Bromofuro[3,2-b]pyridine has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . This suggests that it may be harmful if swallowed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromofuro[3,2-b]pyridine typically involves the bromination of furo[3,2-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromofuro[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding furo[3,2-b]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products include azido-furo[3,2-b]pyridine, thiol-furo[3,2-b]pyridine, and alkoxy-furo[3,2-b]pyridine.

    Coupling Reactions: Products include various biaryl compounds and alkynyl-furo[3,2-b]pyridine derivatives.

    Reduction Reactions: The primary product is furo[3,2-b]pyridine.

Mechanism of Action

The mechanism of action of 6-Bromofuro[3,2-b]pyridine depends on its specific application. In drug discovery, for example, its pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes or receptors. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

6-Bromofuro[3,2-b]pyridine can be compared with other furopyridines, such as:

  • Furo[2,3-b]pyridine
  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine

The unique structural features of this compound, such as the position of the bromine atom, make it distinct and potentially more suitable for specific applications .

Properties

IUPAC Name

6-bromofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXSVJDCAIQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626818
Record name 6-Bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934330-61-7
Record name 6-Bromofuro[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromofuro[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-Substituted-furo[3,2-b]pyridines of general formula (42), wherein Z is as defined in formula I, can be prepared as described in Scheme 8. 5-Bromo-3-hydroxypyridine can be treated with iodine and a base such as sodium carbonate to provide 5-bromo-3-hydroxy-2-iodopyridine. 5-Bromo-3-hydroxy-2-iodopyridine can be treated with. ethynyl(trimethyl)silane, a palladium catalyst and copper(I) iodide to provide 6-bromo-2-(trimethylsilyl)furo[3,2-b]pyridine. 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can be treated with a base such as potassium carbonate to provide 6-bromo-furo[3,2-b]pyridine. 6-Bromo-furo[3,2-b]pyridine can be processed as described in previous Schemes, in particular Scheme 4, to provide 6-substituted-furo[3,2-b]pyridines of general formula (42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromofuro[3,2-b]pyridine
Reactant of Route 2
6-Bromofuro[3,2-b]pyridine
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6-Bromofuro[3,2-b]pyridine
Reactant of Route 4
6-Bromofuro[3,2-b]pyridine
Reactant of Route 5
6-Bromofuro[3,2-b]pyridine
Reactant of Route 6
6-Bromofuro[3,2-b]pyridine
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Q & A

Q1: What is the significance of the research presented in the paper "A convenient route to functionalized 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides"?

A1: This paper [] outlines a novel synthetic route for creating functionalized 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. These compounds are significant because they belong to a class of heterocycles known for their diverse biological activities. The described synthetic method provides a more convenient and efficient way to access these potentially valuable compounds for further research and development.

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